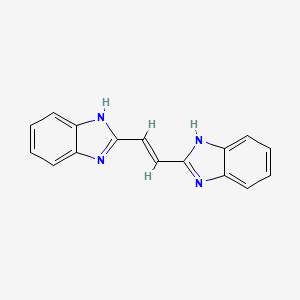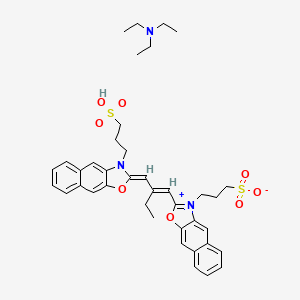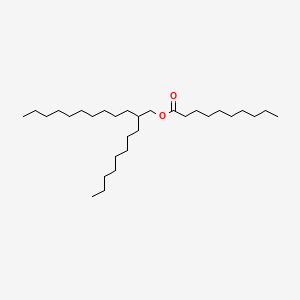
2-Octyldodecyl decanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Octyldodecyl decanoate is a branched Guerbet ester, specifically the ester of dodecanoic acid and 2-octyldodecyl alcohol. It is a straw to amber-colored, flowable clear to hazy liquid with a mild odor. This compound is insoluble in water and is primarily used in cosmetic and personal care products due to its excellent liquidity and solvent properties .
Méthodes De Préparation
2-Octyldodecyl decanoate can be synthesized through the esterification of dodecanoic acid with 2-octyldodecyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The product is then purified through distillation or recrystallization .
Analyse Des Réactions Chimiques
2-Octyldodecyl decanoate primarily undergoes hydrolysis and transesterification reactions. In the presence of water and an acid or base catalyst, it can hydrolyze to form dodecanoic acid and 2-octyldodecyl alcohol. Transesterification reactions can occur with other alcohols, leading to the formation of different esters. Common reagents for these reactions include sulfuric acid for hydrolysis and sodium methoxide for transesterification .
Applications De Recherche Scientifique
2-Octyldodecyl decanoate is widely used in the cosmetic industry as an emollient and solvent. It is found in products such as skin care creams, lotions, and makeup. Its branched structure provides a silky, non-greasy feel, making it ideal for formulations that require a light texture. Additionally, it is used in the pharmaceutical industry as a carrier for active ingredients in topical formulations .
Mécanisme D'action
The primary mechanism of action of 2-octyldodecyl decanoate in cosmetic and pharmaceutical applications is its ability to enhance the spreadability and absorption of formulations. Its branched structure allows it to form a thin, uniform layer on the skin, improving the delivery of active ingredients. It also acts as a solvent, helping to dissolve other components in the formulation .
Comparaison Avec Des Composés Similaires
2-Octyldodecyl decanoate is similar to other Guerbet esters, such as octyldodecanol and isostearyl isostearate. Compared to octyldodecanol, this compound has a higher molecular weight and a more complex branched structure, which provides better liquidity and a lighter feel on the skin. Isostearyl isostearate, on the other hand, has a similar branched structure but is derived from isostearic acid and isostearyl alcohol, giving it different emollient properties .
Propriétés
Numéro CAS |
22766-85-4 |
|---|---|
Formule moléculaire |
C30H60O2 |
Poids moléculaire |
452.8 g/mol |
Nom IUPAC |
2-octyldodecyl decanoate |
InChI |
InChI=1S/C30H60O2/c1-4-7-10-13-16-18-20-23-26-29(25-22-19-15-12-9-6-3)28-32-30(31)27-24-21-17-14-11-8-5-2/h29H,4-28H2,1-3H3 |
Clé InChI |
FABRFZGGMAHNCJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(CCCCCCCC)COC(=O)CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[(3-acetyl-5-oxo-4H-imidazol-2-yl)sulfanyl]-2-methylpropyl]acetamide](/img/structure/B13777972.png)
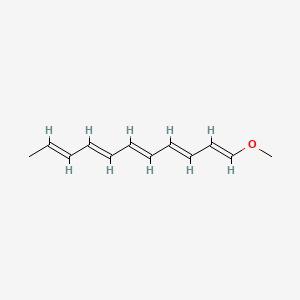
![6-tert-butyl-3-propan-2-yl-[1,2]oxazolo[5,4-d]pyrimidine](/img/structure/B13777982.png)

![Benzaldehyde, 4-[(4-methoxyphenyl)phenylamino]-](/img/structure/B13777999.png)


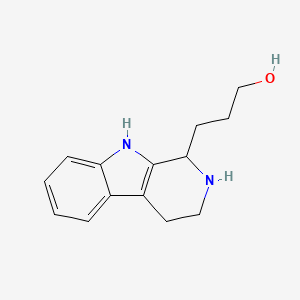
![2-Naphthalenesulfonic acid, 7-[p-(p-aminobenzamido)benzamido]-4-hydroxy-](/img/structure/B13778011.png)
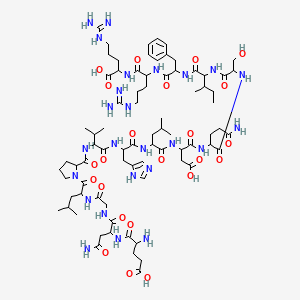
![Copper(2+), bis[(1R,2R)-1,2-cyclohexanediamine-|EN,|EN']-, dichloride](/img/structure/B13778031.png)
